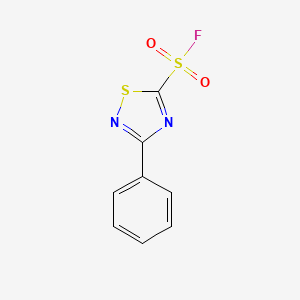
3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is a chemical compound with the CAS Number: 2091030-79-2 . It has a molecular weight of 244.27 and its IUPAC name is 3-phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride . It is stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is 1S/C8H5FN2O2S2/c9-15(12,13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is a powder with a molecular weight of 244.27 . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Agriculture: Pesticide Development
3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride has been explored for its potential in developing novel pesticides. Studies have shown that derivatives of thiadiazole can exhibit significant antibacterial and antifungal properties . This compound could be used to create pesticides that are effective against a range of plant pathogens, potentially improving crop yields and food security.
Medicine: Antibacterial and Antifungal Agents
In the medical field, this compound has been utilized in the synthesis of phenylthiazole derivatives, which have shown promising antibacterial and antifungal activities . These derivatives could lead to new treatments for infections caused by resistant strains of bacteria and fungi, addressing a critical need in healthcare.
Material Science: Optical Applications
The optical properties of thiadiazole derivatives make them candidates for use in material science. For instance, their potential in two-photon cell fluorescence imaging could advance the development of new materials for biological imaging applications .
Environmental Science: Pollution Control
While direct applications in environmental science are not extensively documented, the antibacterial and antifungal properties of thiadiazole derivatives could be leveraged to develop agents that mitigate the effects of harmful microorganisms in water and soil, contributing to pollution control efforts .
Biochemistry: Enzyme Inhibition
Thiadiazole derivatives have been studied for their ability to inhibit specific enzymes, such as SHP1, which is involved in cell signaling pathways. This inhibition is significant for understanding and potentially regulating biochemical processes related to diseases .
Pharmacology: Drug Development
In pharmacology, 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride serves as a building block for creating compounds with various pharmacological activities. It could be instrumental in the synthesis of new drugs, including those with anti-tuberculosis activity or as enzyme inhibitors that have therapeutic applications .
Analytical Chemistry: Chemical Analysis
This compound’s derivatives can be used in analytical chemistry for the identification and quantification of biological substances. Their reactivity and specificity can aid in developing new analytical methods, which are crucial for quality control in pharmaceuticals and other industries .
Industrial Applications: Chemical Manufacturing
In industrial applications, the compound’s derivatives can be used to synthesize a wide range of chemicals, serving as intermediates in the production of more complex molecules. This versatility is essential for the chemical manufacturing industry, where new compounds with unique properties are constantly in demand .
Safety and Hazards
将来の方向性
While specific future directions for research on 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride are not mentioned in the search results, the broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . This suggests that future research could focus on exploring the pharmacological potential of 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride and related compounds.
作用機序
Target of Action
It’s known that similar compounds have shown inhibitory activity against certain types of bacteria and fungi .
Mode of Action
It’s suggested that similar compounds can induce changes in the cellular structure of pathogens, leading to their inhibition .
Biochemical Pathways
Related compounds have been shown to disrupt normal hyphal growth in fungi, suggesting an impact on cellular growth and proliferation pathways .
Result of Action
Similar compounds have been observed to cause disordered entanglement of hyphae, shrinkage of hyphal surfaces, extravasation of cellular contents, and vacuole swelling and rupture .
特性
IUPAC Name |
3-phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2S2/c9-15(12,13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOHRNQUKHXKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2781357.png)
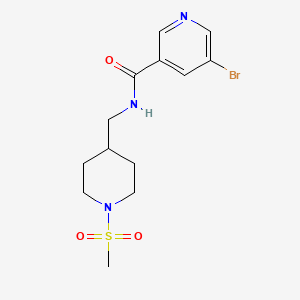
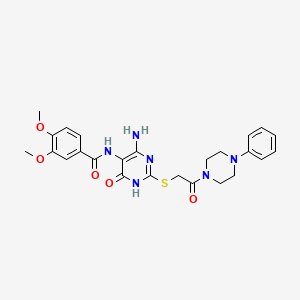
![N-[(4-fluorophenyl)methyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2781360.png)
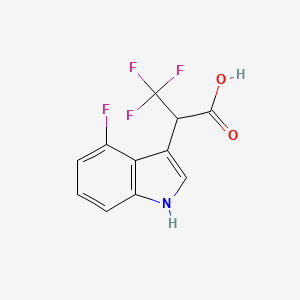


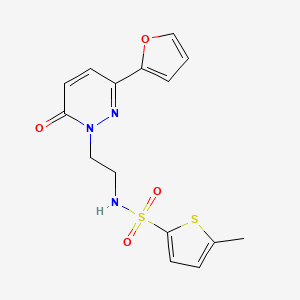
![2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B2781371.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2781374.png)
![N-(3-methylphenyl)-4-(2-{[(3-methylphenyl)sulfonyl]amino}ethyl)piperidine-1-carboxamide](/img/structure/B2781377.png)
![N-(4-methoxyphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2781378.png)
